(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[222]oct-5-ene-2-carboxylate is a complex organic compound with a unique structure that combines a methoxycyclopropyl group with a bicyclo[222]octene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the methoxycyclopropylmethyl intermediate through a cyclopropanation reaction. This intermediate is then coupled with the bicyclo[2.2.2]octene-2-carboxylate moiety using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, (1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound may be investigated for its potential biological activity, including its interactions with enzymes and receptors. This can lead to the development of new pharmaceuticals or biochemical tools.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may impart specific biological activities that are beneficial for treating various diseases.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with unique properties.
Mechanism of Action
The mechanism by which (1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in organic synthesis for the protection of amines.
Methyl carbamate: Known for its use in the synthesis of pesticides and pharmaceuticals.
Phenyl carbamate: Utilized in the production of urethane polymers and as a chemical intermediate.
Uniqueness
What sets (1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[222]oct-5-ene-2-carboxylate apart is its combination of a methoxycyclopropyl group with a bicyclo[222]octene framework
Properties
IUPAC Name |
(1-methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-14(6-7-14)9-17-13(15)12-8-10-2-4-11(12)5-3-10/h2,4,10-12H,3,5-9H2,1H3/t10-,11+,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAXTFZVJBIPKP-GRYCIOLGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)COC(=O)C2CC3CCC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC1)COC(=O)[C@@H]2C[C@H]3CC[C@@H]2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.